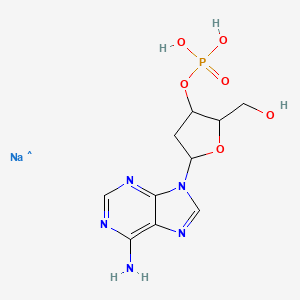![molecular formula C₁₇H₁₉N₅O₅S B1140971 (2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol CAS No. 6698-29-9](/img/structure/B1140971.png)
(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related purine derivatives involves multi-step sequences starting from readily available precursors. For example, derivatives of guanine and 2-aminopurine have been synthesized through sequences involving formation of cyclic ketals, desilylation, acetylation, hydrogenolysis, and bromination, followed by coupling with 2-amino-6-chloropurine to produce compounds in good yields (Kim, Lee, & Kim, 2000). This highlights the complexity and the intricacy involved in synthesizing compounds with similar structures.
Molecular Structure Analysis
The molecular structure of compounds related to "(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol" is characterized by specific configurations and stereoisomers, indicative of the importance of stereochemistry in their synthesis. The detailed analysis of molecular structures often involves X-ray diffraction studies to establish the arrangement of atoms within the molecule and their spatial orientation (Hanna, Larson, Robins, & Revankar, 1990).
Chemical Reactions and Properties
The chemical reactivity of purine derivatives encompasses a range of reactions, including acylation, alkylation, and sulfonation, which modify the chemical structure to yield compounds with varied properties. These reactions are pivotal in tailoring the chemical properties of the compounds for specific applications or studies (Nirogi et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. The presence of functional groups like sulfonamides influences the solubility and stability of the compounds in various solvents, which is crucial for their practical applications (Marx & Rassat, 2002).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under different conditions, are essential for understanding the behavior of these compounds in biological systems or chemical reactions. The introduction of sulfonamide groups, for instance, significantly impacts the acidity and reactivity of the molecules (Evans, 2007).
科学的研究の応用
Analytical Methodology in Pharmaceutical Products
The compound is closely related to the anti-diabetic drug Empagliflozin, identified chemically as (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol. It's used for treating type 2 diabetes mellitus by inhibiting the SGLT2 protein, leading to hypoglycemia. Sophisticated analytical methods are used for quantitative analysis of Empagliflozin in pharmaceutical products, ensuring quality control. Techniques include spectrophotometry (Ultraviolet-Visible), Ultra-high Performance Liquid Chromatography (UPLC), High-Performance Liquid Chromatography (HPLC), and methods for estimating EPMA in human plasma. The analytical methodologies emphasize accuracy, reliability, precision, robustness, and reproducibility, which are crucial features for industrial-scale analysis (Danao, 2021).
Synthetic Approaches in Medicinal Chemistry
The compound also relates to the field of synthetic medicinal chemistry, particularly in creating unsymmetrically substituted compounds like 5,7-dihydroxycoumarins. These compounds have challenged chemists to develop selective modification strategies, maintaining one hydroxy group intact while altering the other. Techniques have evolved from nonselective reactions to more sophisticated approaches, including protective group strategies and controlled construction using the Horner–Wadsworth–Emmons reaction. This review highlights the significance of these synthetic approaches in drug candidate synthesis and natural product synthesis, providing a comprehensive overview of the literature since 1921 and emphasizing recent works (Fatykhov et al., 2020).
Sulfation Processes in Pharmacology
Sulfotransferase enzymes, which catalyze the transfer of a sulfate group to drugs, hormones, or neurotransmitters, have a role in the metabolism of similar compounds. Understanding the sulfation of drugs and hormones, especially in human fetal tissues, is crucial. This review addresses the sulfation in human fetuses, comparing the rates with adult tissues. The findings illustrate the early development and interindividual variability of sulfotransferase activity in the human fetal liver. This variability influences the metabolism of sulfated drugs and hormones, which could have implications for pharmacology and toxicology (Pacifici, 2005).
特性
CAS番号 |
6698-29-9 |
|---|---|
製品名 |
(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol |
分子式 |
C₁₇H₁₉N₅O₅S |
分子量 |
421.43 |
IUPAC名 |
(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol |
InChI |
InChI=1S/C17H19N5O5S/c1-9-2-4-10(5-3-9)28(25,26)17(24)14-11(23)6-12(27-14)22-8-21-13-15(18)19-7-20-16(13)22/h2-5,7-8,11-12,14,17,23-24H,6H2,1H3,(H2,18,19,20)/t11-,12+,14-,17?/m0/s1 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2C(CC(O2)N3C=NC4=C(N=CN=C43)N)O)O |
同義語 |
5’-(4-Methylbenzenesulfonate) 2’-Deoxyadenosine; 5’-p-Toluenesulfonate 2’-Deoxyadenosine; 5’-O-Tosyl-2’-deoxyadenosine; _x000B_ |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)
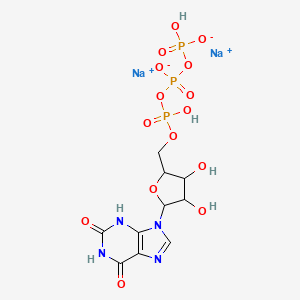
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)
![1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B1140893.png)
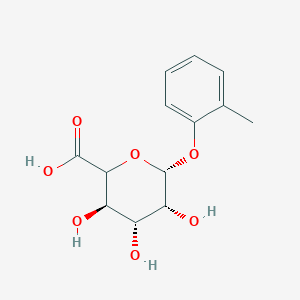
![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)
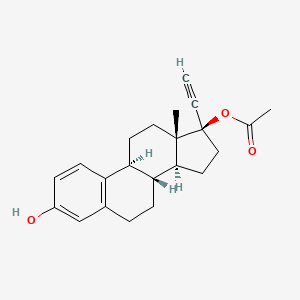
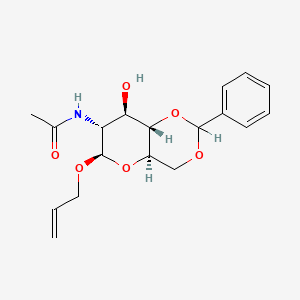
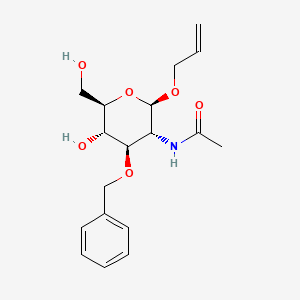
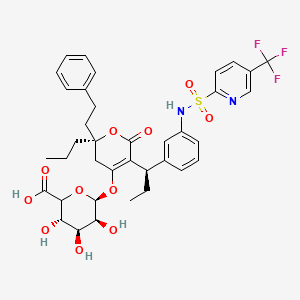
![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)
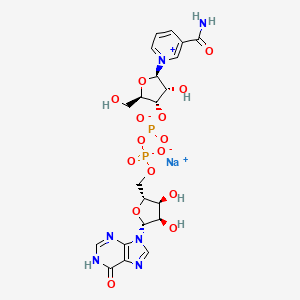
![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)
